Cas no 1012341-50-2 (LCZ696 inter.)
LCZ696 inter. Chemical and Physical Properties
Names and Identifiers
-
- (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid
- LCZ696 inter.
- (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
- LCZ696 intermediate2
- LCZ696 Intermediate1
- sacubitril
- Valsartan
- LCZ696 INT
- AHU
- AHU08
- LCA696 inter
- sacubitril intermediate
- LCZ-696 Intermediate 40(R,R)
- 1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid
- (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic
- (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid
- (2R,4S)-5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- YNELJETWNMPEEH-UZLBHIALSA-N
- AK318470
- AMBZ0395
- (2R,4S)-5-([1,1-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid
- M
- FJ7AWX8DMF
- SCHEMBL597902
- 5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, (2R,4S)-
- (1,1'-BIPHENYL)-4-PENTANOIC ACID, .GAMMA.-(((1,1-DIMETHYLETHOXY)CARBONYL)AMINO)-.ALPHA.-METHYL-, (.ALPHA.R,.GAMMA.S)-
- AM85444
- UNII-FJ7AWX8DMF
- (1,1'-Biphenyl)-4-pentanoic acid, gamma-(((1,1-dimethylethoxy)carbonyl)amino)-alpha-methyl-, (alphaR,gammaS)-
- [1,1'-Biphenyl]-4-pentanoic acid, gamma-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-methyl-, (alphaR,gammaS)-
- DB-335942
- (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methyl-pentanoic acid
- A854795
- (alphaR,gammaS)-gamma-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-methyl[1,1'-biphenyl]-4-pentanoic Acid;
- (I+/-R,I(3)S)-I(3)-[[(1,1-Dimethylethoxy)carbonyl]amino]-I+/--methyl[1,1a(2)-biphenyl]-4-pentanoic acid
- CS-0009331
- AC-28990
- (2R,4S)-5-(4-Biphenylyl)-4-(Boc-amino)-2-methylpentanoic Acid
- 1012341-50-2
- (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid
- DS-11562
- DTXSID001123526
- AKOS027324883
- MFCD27955981
- (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoicacid
- 4S)-5-([1
-
- MDL: MFCD27955981
- Inchi: 1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m1/s1
- InChI Key: YNELJETWNMPEEH-UZLBHIALSA-N
- SMILES: O(C(N[C@H](CC1C=CC(C2C=CC=CC=2)=CC=1)C[C@H](C(=O)O)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 383.21000
- Monoisotopic Mass: 383.20965841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 5
Experimental Properties
- PSA: 75.63000
- LogP: 5.29110
LCZ696 inter. Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C(BD295846)
LCZ696 inter. Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM101918-1g |
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid |
1012341-50-2 | 95% | 1g |
$102 | 2021-06-09 | |
| Chemenu | CM101918-5g |
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid |
1012341-50-2 | 95% | 5g |
$281 | 2021-06-09 | |
| Chemenu | CM101918-10g |
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid |
1012341-50-2 | 95% | 10g |
$468 | 2021-06-09 | |
| Chemenu | CM101918-25g |
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid |
1012341-50-2 | 95% | 25g |
$916 | 2021-06-09 | |
| Alichem | A019064728-10g |
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid |
1012341-50-2 | 95% | 10g |
$475.48 | 2023-09-04 | |
| Alichem | A019064728-25g |
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid |
1012341-50-2 | 95% | 25g |
$931.95 | 2023-09-04 | |
| TRC | B412965-250mg |
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid |
1012341-50-2 | 250mg |
$ 85.00 | 2023-04-18 | ||
| TRC | B412965-500mg |
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid |
1012341-50-2 | 500mg |
$ 97.00 | 2023-04-18 | ||
| TRC | B412965-1g |
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid |
1012341-50-2 | 1g |
$ 105.00 | 2022-06-07 | ||
| TRC | B412965-5g |
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid |
1012341-50-2 | 5g |
$ 413.00 | 2023-04-18 |
LCZ696 inter. Suppliers
LCZ696 inter. Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on LCZ696 inter.
Professional Introduction to Compound with CAS No. 1012341-50-2 and Product Name LCZ696 inter
The compound with the CAS number 1012341-50-2 and the product name LCZ696 inter represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This compound has garnered considerable attention due to its unique chemical structure and promising biological activities. The molecular framework of this compound, characterized by its precise atomic composition and functional groups, makes it a valuable candidate for further research and development in therapeutic applications.
Recent studies have highlighted the potential of LCZ696 inter in modulating various biological pathways, particularly those relevant to cardiovascular health and metabolic disorders. The compound's ability to interact with specific enzymes and receptors has been a focal point of investigation, leading to insights into its mechanism of action. These findings are particularly intriguing as they align with the growing need for innovative treatments that address complex diseases.
In the realm of cardiovascular research, LCZ696 inter has shown remarkable promise in preclinical studies. Its interaction with the neprilysin enzyme, a key regulator in heart function, has been extensively studied. This interaction is believed to contribute to its ability to enhance cardiac output and improve overall heart function. The compound's design allows it to selectively target neprilysin without significant off-target effects, making it a potentially safe and effective therapeutic agent.
Furthermore, the chemical properties of CAS no 1012341-50-2 enable it to exhibit high bioavailability and stability under various physiological conditions. These attributes are crucial for ensuring that the compound remains effective throughout its intended biological half-life. The synthesis of this compound involves sophisticated chemical methodologies that ensure its purity and consistency, which are essential for clinical applications.
Metabolic disorders have also been a focus of research involving LCZ696 inter. Studies suggest that the compound can influence key metabolic pathways, thereby potentially ameliorating conditions such as hyperlipidemia and insulin resistance. The precise molecular interactions responsible for these effects are still under investigation, but preliminary data indicate that the compound's structure is well-suited for modulating these pathways.
The development of LCZ696 inter as a therapeutic agent is part of a broader trend in pharmaceutical research towards targeted therapies. By precisely modulating biological pathways, compounds like CAS no 1012341-50-2 offer the potential to treat complex diseases more effectively than traditional broad-spectrum treatments. This approach aligns with the principles of precision medicine, where treatments are tailored to individual patients based on their specific biological profiles.
From a chemical perspective, the synthesis of LCZ696 inter represents an achievement in organic chemistry. The compound's complex structure requires careful planning and execution during its synthesis. Advanced techniques such as catalytic hydrogenation and chiral resolution have been employed to achieve the desired molecular configuration. These synthetic strategies not only highlight the ingenuity of modern chemical research but also demonstrate the feasibility of producing complex molecules on an industrial scale.
The pharmacokinetic properties of CAS no 1012341-50-2 have been thoroughly evaluated through preclinical studies. These studies have provided valuable insights into how the compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these properties is crucial for optimizing dosing regimens and minimizing potential side effects. The compound's favorable pharmacokinetic profile suggests that it may be well-tolerated in clinical settings.
In conclusion, LCZ696 inter, represented by CAS no 1012341-50-2, represents a significant advancement in pharmaceutical chemistry and biomedicine. Its unique molecular structure and promising biological activities make it a valuable candidate for further research and development. The compound's potential applications in cardiovascular health and metabolic disorders are particularly exciting, as they address some of the most pressing health challenges of our time. As research continues to uncover more about its mechanisms of action and therapeutic potential, LCZ696 inter is poised to play a crucial role in future medical treatments.
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